molecular formula Na2S B8016389 Sodium Sulfide

Sodium Sulfide

Cat. No.: B8016389
M. Wt: 78.05 g/mol
InChI Key: GRVFOGOEDUUMBP-UHFFFAOYSA-N
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Description

Antifluorite Lattice Configuration in Anhydrous Sodium Sulfide

Anhydrous this compound adopts the antifluorite structure (space group Fm$\overline{3}$m), where sulfur anions (S²⁻) occupy tetrahedral sites within a face-centered cubic lattice, and sodium cations (Na⁺) fill all octahedral voids. This arrangement inverts the fluorite (CaF₂) structure, swapping anion and cation positions. The unit cell parameter for Na₂S at ambient conditions is 6.45 Å , with a coordination number of 4 for Na⁺ and 8 for S²⁻.

Under hydrostatic pressure, Na₂S undergoes reversible phase transitions:

  • Phase I (Antifluorite) : Stable below 7 GPa.
  • Phase II (Orthorhombic anticotunnite) : Emerges at 7–16 GPa (space group Pnma), with lattice parameters a = 6.707 Å, b = 4.120 Å, c = 8.025 Å.
  • Phase III (Ni₂In-type hexagonal) : Forms above 16 GPa (space group P6₃/mmc), featuring a = 4.376 Å and c = 5.856 Å.

Table 1: Pressure-induced structural transitions in Na₂S

Phase Pressure Range (GPa) Space Group Lattice Parameters (Å)
I <7 Fm$\overline{3}$m a = 6.45
II 7–16 Pnma a = 6.707, b = 4.120, c = 8.025
III >16 P6₃/mmc a = 4.376, c = 5.856

These transitions involve coordination number increases for S²⁻ from 8 (Phase I) to 9 (Phase II) and 12 (Phase III), enhancing ionic character under compression.

Hydrate Polymorphism: Nonahydrate vs. Pentahydrate Structural Dynamics

This compound forms two stable hydrates with distinct crystallographic features:

  • Nonahydrate (Na₂S·9H₂O) : Monoclinic structure (space group C2/c) containing discrete [Na(H₂O)₆]⁺ complexes and isolated S²⁻ ions. Water molecules occupy 75% of the lattice volume, creating a porous framework.
  • Pentahydrate (Na₂S·5H₂O) : Orthorhombic structure (space group Pnma) with edge-sharing NaO₆ polyhedra and S²⁻ ions coordinated to four water molecules.

Table 2: Comparative structural parameters of this compound hydrates

Parameter Nonahydrate Pentahydrate
Space Group C2/c Pnma
Unit Cell Volume 1,024 ų 548 ų
Na–O Bond Length 2.41–2.58 Å 2.35–2.49 Å
S–O Coordination None (isolated S²⁻) 4 H₂O molecules

The nonahydrate’s lattice expands by 23% compared to the pentahydrate due to interstitial water clustering, which also reduces thermal stability.

Hydrogen Bonding Networks in Crystalline Hydrates

Hydrogen bonding critically stabilizes hydrated Na₂S structures:

  • In Na₂S·9H₂O , three distinct H-bond types exist:
    • O–H···O (2.75–2.89 Å) between water molecules.
    • O–H···S (3.12 Å) linking water to sulfide ions.
    • Interstitial O–H···O (2.98 Å) connecting adjacent hydrate layers.
  • Na₂S·5H₂O exhibits shorter, stronger H-bonds (O–H···O = 2.68–2.74 Å), forming a 3D network that enhances mechanical rigidity.

Raman spectroscopy reveals temperature-dependent H-bond dynamics:

  • At 295 K, pentahydrate shows ν(O–H) modes at 3,250 cm⁻¹ (symmetric) and 3,410 cm⁻¹ (asymmetric).
  • Cooling to 75 K sharpens these bands to 3,210 cm⁻¹ and 3,380 cm⁻¹, indicating reduced thermal disorder.

Spectroscopic Signatures of Polysulfide Contaminants

Commercial Na₂S often contains polysulfide impurities (Na₂Sₓ, x = 2–5) detectable via:

  • Raman Spectroscopy :
    • S₃²⁻: 390 cm⁻¹ (ν-S–S stretch)
    • S₄²⁻: 478 cm⁻¹ (bending mode)
    • S₅²⁻: 241 cm⁻¹ (chain deformation).
  • UV-Vis Spectroscopy :
    • S₂²⁻: λmax = 290 nm (π→π* transition)
    • S₃²⁻: λmax = 420 nm (charge-transfer band).

Table 3: Polysulfide identification in Na₂S

Polysulfide Raman Shift (cm⁻¹) UV-Vis λ_max (nm)
S₂²⁻ 290
S₃²⁻ 390 420
S₄²⁻ 478
S₅²⁻ 241

X-ray photoelectron spectroscopy (XPS) quantifies contamination levels via S 2p₃/₂ binding energies:

  • S²⁻: 161.2 eV
  • Sₓ²⁻: 162.5–163.8 eV.

Properties

IUPAC Name

disodium;sulfide
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InChI

InChI=1S/2Na.S/q2*+1;-2
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InChI Key

GRVFOGOEDUUMBP-UHFFFAOYSA-N
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Canonical SMILES

[Na+].[Na+].[S-2]
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Molecular Formula

Na2S
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Record name sodium monosulfide
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DSSTOX Substance ID

DTXSID0029636
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Molecular Weight

78.05 g/mol
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Physical Description

Sodium sulfide, anhydrous is a yellow to brick red crystalline mass or fused solid with an odor of rotten eggs. If exposed to moist air it is liable to spontaneous heating and may cause ignition of nearby combustible material. It absorbs moisture from the air., White to yellow crystals; Llight tan, yellow, or brick-red lumps or flakes; Deliquescent; [CHEMINFO] Crystals with odor of rotten eggs; [MSDSonline], WHITE-TO-YELLOW HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Very high (USCG, 1999)
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Solubility

Slightly soluble in alcohol; insoluble in ether., Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C).
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Density

1.856 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.856 @ 14 °C/4 °C, 1.86 g/cm³
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Color/Form

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES, CUBIC CRYSTALS OR GRANULES, AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS, Yellow or brick-red lumps or flakes or deliquescent crystals., White to pink, crystalline solid.

CAS No.

1313-82-2
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Melting Point

1180 °C (IN VACUO)
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Preparation Methods

Reaction Mechanism and Process Optimization

The overall reaction is represented as:

Na2SO4+4CNa2S+4COΔH>0\text{Na}2\text{SO}4 + 4\text{C} \rightarrow \text{Na}_2\text{S} + 4\text{CO} \quad \Delta H > 0

Key parameters include the Na₂SO₄:C molar ratio (1:2 to 1:4) , heating duration, and furnace design. Modern furnaces, such as long converters , enhance efficiency by minimizing oxygen and water vapor ingress, which reduces impurities like sodium carbonate (Na₂CO₃) and sodium thiosulfate (Na₂S₂O₃). For example, patents describe using flue gas recirculation to create an air curtain at furnace discharge points, limiting impurity formation and improving raw material utilization to >85%.

Equipment and Industrial Workflow

Industrial setups typically involve:

  • Mixing Na₂SO₄ and coke in precise ratios.

  • Heating in rotary kilns or converters at 900–1,100°C for 4–6 hours.

  • Molten Na₂S collection and water leaching to produce 60% Na₂S solutions or crystalline Na₂S·9H₂O.

A comparative analysis of furnace types is provided below:

Furnace TypeTemperature Range (°C)Impurity Levels (Na₂CO₃)Throughput (tons/day)
Reverberatory950–1,1005–8%10–20
Short Converter900–1,0503–5%30–50
Long Converter900–1,100<3%50–100

Data adapted from industrial patents and production guidelines.

Microwave-Assisted Synthesis of this compound

Recent advances in microwave technology have enabled selective synthesis of Na₂S and its polymorphs (α, β phases) under controlled conditions. This method uses sodium tert-butoxide and sulfur in tetraglyme (a high-boiling ether solvent) heated to 120–200°C via microwave irradiation.

Phase-Selective Crystallization

By adjusting reaction temperatures, researchers achieve phase-pure α-Na₂S (below 150°C) or β-Na₂S (above 150°C) without disulfide (Na₂S₂) byproducts. X-ray diffraction (XRD) patterns confirm the absence of polysulfides, highlighting the method’s precision:

Na(t-BuO)+Stetraglyme, MWα-Na2(low-T) or β-Na2(high-T)\text{Na}(\text{t-BuO}) + \text{S} \xrightarrow{\text{tetraglyme, MW}} \alpha\text{-Na}2\text{S} \ (\text{low-T}) \ \text{or} \ \beta\text{-Na}2\text{S} \ (\text{high-T})

Advantages Over Conventional Methods

  • Faster reaction times (1–2 hours vs. 4–6 hours for carbothermal reduction).

  • Higher purity (99.5% Na₂S, <0.1% thiosulfates).

  • Scalability for niche applications like battery electrolytes.

Hydrate Dehydration and Crystallization

Anhydrous Na₂S crystals are critical for moisture-sensitive applications. A patented two-stage heating process converts hydrated Na₂S·xH₂O into anhydrous cubic crystals:

Two-Stage Heating Protocol

  • Stage 1 : Heat hydrated Na₂S at 30–89°C under reduced pressure (<500 torr) for 2–6 hours to remove surface water.

  • Stage 2 : Further heat at 90–200°C to induce crystallization, yielding non-deliquescent cubic Na₂S.

Process Parameters and Outcomes

  • Optimal Conditions : 65–80°C (Stage 1) and 140–160°C (Stage 2) with stirring.

  • Product Quality : <0.1% water content, minimal oxidation (<1% Na₂SO₄).

Comparative Analysis of Preparation Methods

MethodTemperature (°C)Energy Input (kWh/kg)Purity (%)Scalability
Carbothermal Reduction900–1,1002.5–3.585–92High
Microwave Synthesis120–2001.2–1.898–99.5Moderate
Hydrate Dehydration30–2000.8–1.299+Low

Chemical Reactions Analysis

Types of Reactions

Sodium Sulfide undergoes several types of chemical reactions, including:

    this compound can be easily oxidized to form sodium carbonate and sulfur dioxide when heated:

    Oxidation: 2Na2S+3O2+2CO22Na2CO3+2SO22\text{Na}_2\text{S} + 3\text{O}_2 + 2\text{CO}_2 \rightarrow 2\text{Na}_2\text{CO}_3 + 2\text{SO}_2 2Na2​S+3O2​+2CO2​→2Na2​CO3​+2SO2​

    It reacts with sulfur to form polysulfides:

    Substitution: 2Na2S+S82Na2S52\text{Na}_2\text{S} + \text{S}_8 \rightarrow 2\text{Na}_2\text{S}_5 2Na2​S+S8​→2Na2​S5​

Common Reagents and Conditions

This compound reacts with water to form its corresponding ions:

Na2S+H2O2Na++HS+OH\text{Na}_2\text{S} + \text{H}_2\text{O} \rightarrow 2\text{Na}^+ + \text{HS}^- + \text{OH}^- Na2​S+H2​O→2Na++HS−+OH−

Major Products Formed

The major products formed from these reactions include sodium carbonate, sulfur dioxide, and polysulfides .

Scientific Research Applications

Pulp and Paper Industry

Kraft Process
Sodium sulfide is primarily employed in the kraft process for pulping wood. It plays a crucial role in the delignification process, which removes lignin from wood fibers, allowing for the production of high-quality cellulose pulp essential for paper manufacturing. The typical reaction can be summarized as follows:

Lignin+Na2S+NaOHCellulose+By products\text{Lignin}+\text{Na}_2\text{S}+\text{NaOH}\rightarrow \text{Cellulose}+\text{By products}

Water Treatment

Oxygen Scavenger and Metal Precipitant
In water treatment applications, this compound acts as an oxygen scavenger, preventing corrosion in industrial systems by removing dissolved oxygen from water. Additionally, it precipitates heavy metals from wastewater, facilitating their removal and ensuring compliance with environmental regulations. The precipitation reaction can be illustrated as:

Heavy Metal2++Na2SMetal Sulfide insoluble +2Na+\text{Heavy Metal}^{2+}+\text{Na}_2\text{S}\rightarrow \text{Metal Sulfide insoluble }+2\text{Na}^+

Mining and Metallurgy

Ore Flotation
this compound is extensively used in the flotation process to separate valuable minerals from ores. It enhances the hydrophobic properties of metal sulfides, such as copper and zinc, thereby improving their recovery rates during flotation processes. A typical application includes:

  • Flotation of Sphalerite : this compound activates sphalerite (ZnS) in copper-zinc ores, facilitating its separation during flotation.

Chemical Manufacturing

Reducing Agent
In organic chemistry, this compound serves as a reducing agent in various reactions, including the reduction of nitro compounds to amines (Zinin reaction). This application is particularly significant in the synthesis of azo dyes:

R NO2+Na2SR NH2+By products\text{R NO}_2+\text{Na}_2\text{S}\rightarrow \text{R NH}_2+\text{By products}

Medical Applications

Neuroprotective Effects
Recent studies have demonstrated that this compound can improve neurological function and survival rates following cardiac arrest. In animal models, administration of this compound prior to cardiopulmonary resuscitation (CPR) has shown promising results in reducing brain damage and enhancing recovery:

  • Study Findings : Mice treated with this compound exhibited a significantly higher survival rate (75%) compared to controls (33%) after cardiac arrest .

Other Industrial Applications

  • Textile Industry : Used as a bleaching agent and in dyeing processes.
  • Leather Processing : Acts as an unhairing agent during tanning.
  • Photographic Development : Employed in toning black-and-white photographs.

Data Table: Summary of this compound Applications

Application AreaSpecific UseChemical Reaction/Process
Pulp and PaperKraft process for delignificationLignin + Na₂S + NaOH → Cellulose + By-products
Water TreatmentOxygen scavenger; metal precipitantHeavy Metal²⁺ + Na₂S → Metal Sulfide (insoluble) + 2Na⁺
MiningOre flotationActivation of sphalerite for metal recovery
Chemical ManufacturingReducing agent in organic synthesisR-NO₂ + Na₂S → R-NH₂ + By-products
MedicalNeuroprotection post-cardiac arrestImproved survival rates in animal studies
TextileBleaching and dyeingVarious chemical processes
LeatherUnhairing agentNa₂S used in tanning processes

Case Studies

  • Neuroprotection Study : Research indicated that this compound administration before CPR improved neurological outcomes significantly by preventing water diffusion abnormalities in the brain .
  • Mining Efficiency Improvement : In copper-zinc ore processing, the use of this compound has been linked to enhanced recovery rates due to its role in mineral activation .
  • Water Treatment Efficacy : A study on wastewater management highlighted this compound's effectiveness in precipitating heavy metals, thus aiding compliance with environmental standards .

Mechanism of Action

Sodium Sulfide releases hydrogen sulfide (H₂S) when in contact with moist air. H₂S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties. The sulfide ion in sodium sulphide can incorporate a proton into the salt by protonation, forming sodium hydrosulfide (SH⁻). This basic character allows sodium sulphide to absorb two protons .

Comparison with Similar Compounds

Sodium Sulfide vs. Ammonium Sulfide [(NH₄)₂S]

Property This compound (Na₂S) Ammonium Sulfide [(NH₄)₂S]
Chemical Composition Na⁺ and S²⁻ ions NH₄⁺ and S²⁻ ions
Oxygen Content Forms hydrated oxide layers on surfaces due to moisture absorption Leaves minimal oxygen residue, even less than conventional cleaning methods
Applications Used in semiconductor passivation (e.g., GaAs surfaces) and industrial redox reactions Preferred in electronics for cleaner surface treatment
Safety Releases H₂S upon acid exposure; corrosive to skin Less hydrated but still releases H₂S under acidic conditions

Key Finding : Both compounds reduce surface recombination velocity in GaAS devices, but ammonium sulfide minimizes oxygen contamination, enhancing device longevity .

This compound vs. Sodium Hydrosulfide (NaSH)

Property This compound (Na₂S) Sodium Hydrosulfide (NaSH)
Ion Release Releases S²⁻ ions in solution Releases HS⁻ ions in solution
Reactivity Stronger reducing agent due to higher S²⁻ concentration Milder reactivity, used in controlled vulcanization of polymers
Applications Ore flotation (activates oxidized minerals) Synthesis of polythioetherimides and specialty chemicals

Key Finding : Na₂S is preferred in mineral processing for its ability to form hydrophobic sulfide layers on ore surfaces, while NaSH is tailored for polymer chemistry .

This compound vs. Sodium Sulfite (Na₂SO₃)

Property This compound (Na₂S) Sodium Sulfite (Na₂SO₃)
Oxidation State Sulfur in -2 state (reducing agent) Sulfur in +4 state (oxidizing agent)
Reaction with Sulfur Produced via reaction of NaOH with sulfur:
$$3S + 6NaOH → 2Na₂S + Na₂SO₃ + 3H₂O$$ Byproduct in Na₂S synthesis
Applications Heavy metal precipitation (e.g., selenium) Food preservative and paper bleaching

Key Finding : Na₂S is critical in wastewater treatment for heavy metal removal, whereas Na₂SO₃ serves in preservation and bleaching due to its oxidative stability .

This compound vs. Sodium Dithionite (Na₂S₂O₄)

Property This compound (Na₂S) Sodium Dithionite (Na₂S₂O₄)
Reducing Strength Moderate reducing agent (S²⁻ → S⁰) Stronger reducing agent (S₂O₄²⁻ → 2SO₃²⁻)
Environmental Impact Generates H₂S gas, increasing chemical oxygen demand (COD) Lower COD contribution; used in eco-friendly dyeing
Applications Leather dehairing and ore processing Textile bleaching and dye stripping

Key Finding : Sodium dithionite is favored in textiles for its reduced environmental footprint, while Na₂S remains entrenched in leather and mining industries .

Hydrated vs. Anhydrous this compound

Property Na₂S (Anhydrous) Na₂S·9H₂O (Hydrated)
Solubility Highly soluble in water Increased solubility due to hydration
Reactivity Rapid ion release in solution Slower dissolution, controlled sulfide availability
Applications Immediate sulfide ion supply in flotation Controlled precipitation in hydrothermal synthesis (e.g., iron sulfide films)

Key Finding : Hydrated Na₂S·9H₂O is optimal for material synthesis requiring gradual sulfide release, whereas anhydrous Na₂S suits rapid industrial processes .

Biological Activity

Sodium sulfide (Na₂S) is an inorganic compound with significant biological activity, primarily due to its role as a hydrogen sulfide (H₂S) donor. Its effects span various biological systems, influencing cellular processes, signaling pathways, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for medical research.

This compound acts as a source of hydrogen sulfide, a gasotransmitter known for its diverse physiological roles. The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : this compound has been shown to induce oxidative stress in various cell types, particularly glioblastoma cells. This oxidative stress leads to increased production of reactive oxygen species (ROS), which can result in DNA damage and mitochondrial dysfunction .
  • Mitochondrial Dysfunction : In glioblastoma cells, this compound decreases mitochondrial respiration and enhances oxidative stress. Notably, it selectively kills cancer cells while sparing normal endothelial cells, suggesting a targeted therapeutic potential .
  • Radiosensitization : this compound enhances the effectiveness of radiation therapy in glioblastoma by increasing DNA damage when combined with photon or proton radiation. This property positions this compound as a potential radiosensitizer in cancer treatment .

Effects on Cellular Systems

The biological effects of this compound extend beyond cancer cells to various physiological systems:

  • Cell Viability and Proliferation : Studies indicate that this compound can selectively induce cell death in malignant cells while maintaining the viability of normal cells. This selectivity is crucial for developing therapies that minimize damage to healthy tissues .
  • Signal Transduction Pathways : this compound has been implicated in modulating various signaling pathways involved in cellular responses to stress. For instance, it influences polysulfide metabolism and transcriptional responses in prokaryotes and eukaryotes alike .

Case Studies and Research Findings

  • Glioblastoma Treatment : A study demonstrated that this compound effectively kills glioblastoma cells by inducing oxidative stress and mitochondrial dysfunction. The presence of γH2AX foci indicated significant DNA damage, which was not observed in normal human cerebral microvascular endothelial cells .
  • Flotation Chemistry : Research on the flotation properties of minerals revealed that this compound acts as a selective depressor in mineral processing. It enhances the floatability of chalcopyrite while affecting molybdenite differently, indicating its role in industrial applications as well .

Data Table: Biological Effects of this compound

Effect Cell Type Mechanism Outcome
Induces oxidative stressGlioblastoma cellsIncreased ROS productionCell death via DNA damage
Enhances mitochondrial respirationNormal endothelial cellsReduced oxidative stressMaintained cell viability
Selectively depresses flotationChalcopyriteReaction with metal ionsImproved flotation performance
RadiosensitizationGlioblastoma cellsIncreased DNA damage with radiationEnhanced effectiveness of radiotherapy

Q & A

Basic Research Questions

Q. How to prepare standardized sodium sulfide solutions for analytical applications, and what factors influence solution stability?

  • Methodological Answer: this compound solutions can be prepared via two validated methods:

  • Method I: Dissolve 5 g of Na₂S·9H₂O in 10 mL water + 30 mL glycerol to stabilize against oxidation .
  • Method II: Saturate half of a NaOH-glycerol solution with H₂S gas, then mix with the remaining portion .
  • Critical Considerations: Use anhydrous or freshly opened Na₂S reference materials to avoid deliquescence. Solutions should be stored in airtight, light-protected containers and used within 3 months .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, chemical-resistant aprons, and sealed goggles to prevent skin/eye contact. Use fume hoods for solution preparation to avoid H₂S inhalation .
  • Storage: Store in airtight containers in cool, dry areas away from acids or oxidizers. Monitor storage conditions to prevent moisture-induced H₂S release .

Q. How does this compound interact with common reagents (e.g., acids, oxidizers) under varying pH conditions?

  • Methodological Answer:

  • Acid Reactions: Na₂S reacts with HCl to release H₂S gas, shifting equilibrium in closed systems (e.g., Na₂S + 2HCl → 2NaCl + H₂S↑) .
  • Oxidation: In alkaline media (pH 10–13), Na₂S oxidizes to Na₂SO₄ in the presence of H₂O₂, requiring pH monitoring to control reaction pathways .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound usage in keratin extraction?

  • Methodological Answer:

  • Design: Use Central Composite Design (CCD) to test variables like Na₂S concentration (0.05–0.15M), temperature (40–80°C), and time (2–6 hrs).
  • Analysis: Measure keratin yield via UV-Vis absorbance (peak at 280 nm) and model interactions using ANOVA. For example, pH 10–13 maximizes disulfide bond cleavage but requires NaOH supplementation .
  • Data Insight: Table 4 from shows a 12% increase in keratin yield at 0.1M Na₂S, 60°C, and 4 hrs compared to baseline conditions.

Q. What factorial design approaches are effective for analyzing sulfide removal efficiency in wastewater treatment?

  • Methodological Answer:

  • Two-Level Factorial Design: Test variables like WW/AS ratio (0.5–1.5), agitation (100–200 rpm), and temperature (25–35°C). Use Design Expert software to model sulfide removal (%) and COD reduction.
  • Key Findings: Agitation (p < 0.01) and WW/AS ratio (p < 0.05) are dominant factors, while temperature*WW/AS interactions explain 18% variance in sulfide removal .

Q. How to resolve data contradictions in sulfide quantification due to preparation methods?

  • Methodological Answer:

  • Calibration: Compare stock solutions prepared from Na₂S reference materials (20 μg S/mL) against in-situ H₂S-saturated NaOH-glycerol methods .
  • Error Mitigation: Use ICP-MS for trace S²⁻ validation and account for glycerol-induced viscosity effects on spectrophotometric readings .

Q. What SEM imaging techniques characterize this compound-derived compounds (e.g., iron sulfide)?

  • Methodological Answer:

  • Protocol: Prepare iron sulfide by reacting 0.05M Na₂S with FeCl₃. Use SEM at 10,000×–50,000× magnification to analyze morphology.
  • Observation: At 50,000×, FeS particles exhibit hexagonal crystallinity with 50–200 nm grain sizes, confirming sulfide-mediated nucleation .

Methodological Notes

  • Data Integrity: Cross-validate sulfide concentrations using gravimetric (e.g., BaSO₄ precipitation) and instrumental (e.g., UV-Vis) methods to address variability .
  • Contradiction Management: Document glycerol content (Methods I/II) and storage duration, as these factors influence sulfide stability and reactivity .

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